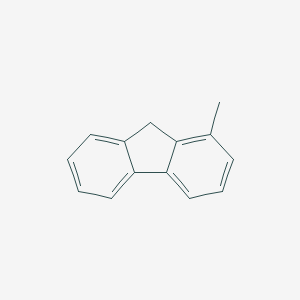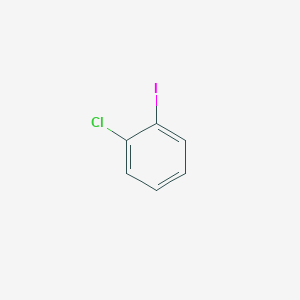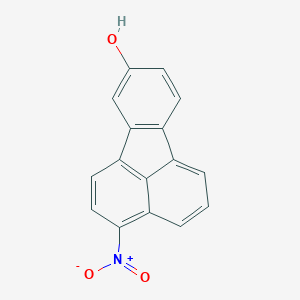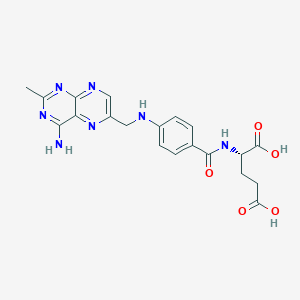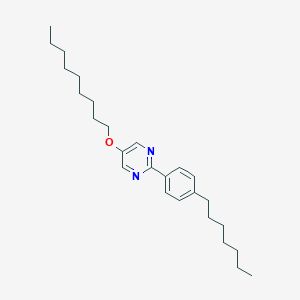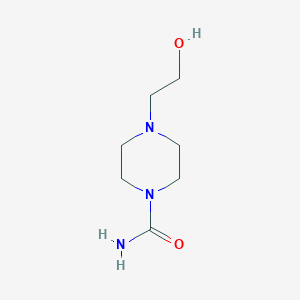
4-(2-羟乙基)哌嗪-1-甲酰胺
描述
4-(2-Hydroxyethyl)piperazine-1-carboxamide is a compound that is used in various biological and biochemical reactions . It is also known as EPPS or 4-(2-hydroxyethyl)piperazine-1-propanesulfonic acid (HEPPS) and is a zwitterionic buffer substance .
Synthesis Analysis
The synthesis of 4-(2-Hydroxyethyl)piperazine-1-carboxamide involves a stirred solution of 1-(2-hydroxy-ethyl)-piperazine in isopropanol at room temperature. Trimethylsilylisocyanate is added to this solution and stirred overnight. The volatiles are then removed in vacuo and the residue is partitioned between CH2Cl2 and water. The aqueous phase is concentrated in vacuo to give 4-(2-hydroxy-ethyl)-piperazine-1-carboxylic acid amide.Molecular Structure Analysis
The molecular weight of 4-(2-Hydroxyethyl)piperazine-1-carboxamide is 173.21 g/mol . The InChI key is VTWZAXWDPQYNEU-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of 4-(2-Hydroxyethyl)piperazine-1-carboxamide includes the addition of trimethylsilylisocyanate to a stirred solution of 1-(2-hydroxy-ethyl)-piperazine in isopropanol. The resulting solution is stirred overnight before the volatiles are removed in vacuo.Physical And Chemical Properties Analysis
The compound is stored at a temperature between 28 C .科学研究应用
Synthesis of Piperazine Derivatives
Field
Organic Chemistry
Application
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Method
The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Results
The synthesis of piperazine derivatives has been successful and has resulted in a wide range of biologically and pharmaceutically active compounds .
Antimicrobial Polymers
Field
Polymer Chemistry and Microbiology
Application
Piperazine-based antimicrobial polymers have been developed to reduce the lethality rate caused by pathogenic microbes . These polymers are used in several areas, including the biomedical sector, healthcare products, water purification systems, and food packaging .
Method
The synthesis of these polymers involves the use of piperazine molecules, which are of pharmaceutical importance .
Results
The development of piperazine-based antimicrobial polymers has provided an advanced approach to dealing with microbial infections .
Drug Discovery
Field
Pharmaceutical Chemistry
Application
The piperazine molecule has been classified as a privileged structural motif in drug discovery . It is a six-membered heterocyclic compound with the chemical formula C4H10N2 and is also called hexahydropyrazine . Piperazine was first used in the treatment of gout disease in the 19th century, and later on molecules obtained by modifying the piperazine moiety were used in the treatment of intestinal infections .
Method
Small-molecule drugs containing the piperazine moiety have substitutes on either both or single nitrogen atoms and are predominantly used as a linker for different molecules/macromolecules to adjust the physico-chemical properties of a macromolecule .
Results
Several drugs containing the piperazine moiety are amongst the top 100 best-selling pharmaceutical products .
Antitubercular Agents
Application
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Method
The synthesis of these compounds involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Results
The development of these antitubercular agents provides a new approach to dealing with tuberculosis .
安全和危害
属性
IUPAC Name |
4-(2-hydroxyethyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c8-7(12)10-3-1-9(2-4-10)5-6-11/h11H,1-6H2,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWZAXWDPQYNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406309 | |
| Record name | 4-(2-Hydroxyethyl)piperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)piperazine-1-carboxamide | |
CAS RN |
116882-73-6 | |
| Record name | 4-(2-Hydroxyethyl)piperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116882-73-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

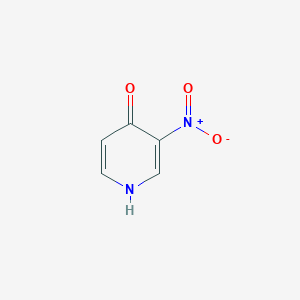
![2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B47279.png)
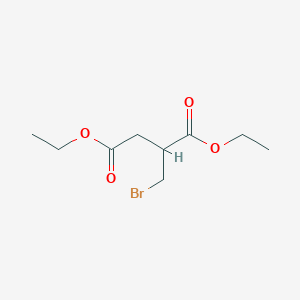
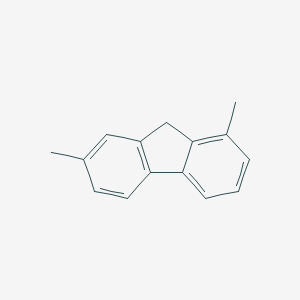
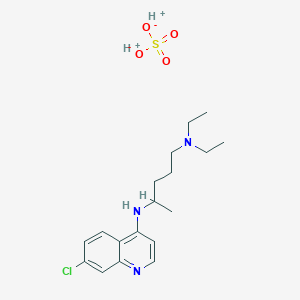
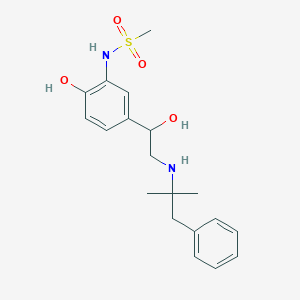
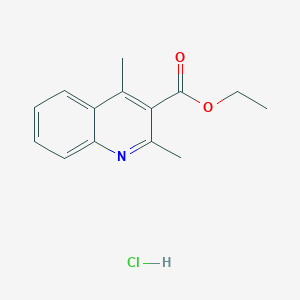
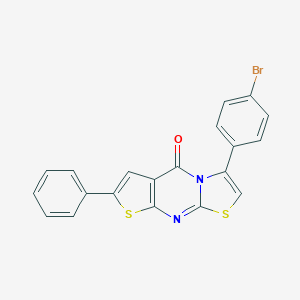
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol](/img/structure/B47291.png)
